Superior Potency Against Human Dihydrofolate Reductase (hDHFR) vs. the Clinical Antifolate Trimethoprim
2-(Methylthio)-6-phenylpyrimidin-4(3H)-one demonstrates highly potent inhibition of recombinant human DHFR with an IC₅₀ of 2.60 nM [1]. This is over four orders of magnitude more potent than the clinically used DHFR inhibitor trimethoprim, which exhibits an IC₅₀ of 30.81 µM against human DHFR in a comparable enzymatic assay [2]. This stark difference in potency is a primary differentiator.
| Evidence Dimension | Inhibitory Potency against Human Dihydrofolate Reductase (hDHFR) |
|---|---|
| Target Compound Data | IC₅₀ = 2.60 nM |
| Comparator Or Baseline | Trimethoprim: IC₅₀ = 30.81 µM (30,810 nM) |
| Quantified Difference | The target compound is approximately 11,850 times more potent than trimethoprim. |
| Conditions | Enzymatic assay using recombinant human DHFR; IC₅₀ values represent 50% inhibition of enzyme activity. |
Why This Matters
This extreme difference in potency establishes the compound as a high-value research tool for probing DHFR function, whereas trimethoprim is a weak inhibitor of the human enzyme, making substitution impossible for experiments requiring potent hDHFR inhibition.
- [1] BindingDB. (n.d.). BDBM50236320 (CHEMBL4091106): Affinity Data for 2-(methylthio)-6-phenylpyrimidin-4(3H)-one. Retrieved from ww.w.bindingdb.org. View Source
- [2] Mane, U. R., et al. (2017). IC50 values for inhibition of rEg-DHFR and human dihydrofolate reductase (DHFR) by various antifolates. Table 1, Scientific Reports (Preview). View Source
